![molecular formula C16H13N3OS B2571807 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone CAS No. 688356-51-6](/img/no-structure.png)

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

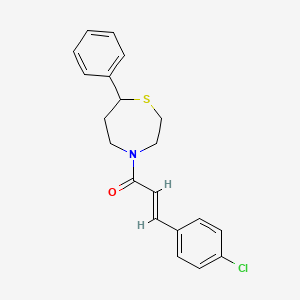

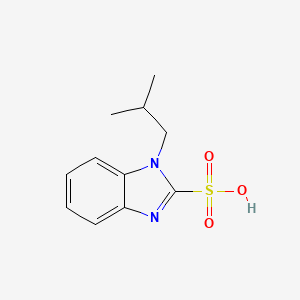

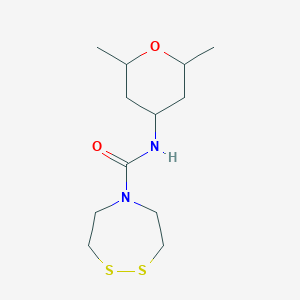

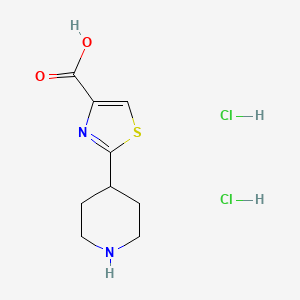

The compound “1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone” is a quinazolinone derivative . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

Quinazolinones can be synthesized via a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Chemical Reactions Analysis

The synthesis of quinazolinones involves amination and annulation of amidines and benzamides . Benzoxazinone derivatives are the most widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .Applications De Recherche Scientifique

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives synthesized using 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone showed significant in vitro activity against Mycobacterium tuberculosis H37Rv. Compounds with specific substituents demonstrated notable antituberculosis activity without cytotoxic effects against the NIH 3T3 cell line, indicating their potential as therapeutic agents against tuberculosis (Selvam Chitra et al., 2011).

Anticancer Activity

Compounds derived from the chemical scaffold of this compound have been evaluated for anticancer properties. Among these, certain derivatives showed significant anticancer activity, suggesting a pathway for developing new therapeutic agents. In particular, amino- and sulfanyl-derivatives of benzoquinazolinones demonstrated notable anticancer activity against HT29 and HCT116 cell lines, highlighting the potential for these compounds in cancer therapy (M. Nowak et al., 2015).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of this compound and tested them for antimicrobial and antifungal activities. These compounds displayed remarkable antibacterial and antifungal activities, underscoring their potential as the basis for developing new antimicrobial agents. Notably, specific compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans, indicating their broad-spectrum antimicrobial potential (N. Patel et al., 2010).

Mechanistic Studies and Novel Synthesis Approaches

Research has also focused on understanding the mechanisms of action of these compounds and developing novel synthesis approaches. For instance, the use of DDQ in mechanochemical C–N coupling reactions to synthesize quinazolin-4(3H)-ones derivatives highlights innovative approaches to creating these compounds under solvent-free conditions, offering a more environmentally friendly and efficient method of synthesis (Shyamal Kanti Bera et al., 2022).

Orientations Futures

Quinazolinones have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Therefore, the future directions for “1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone” could involve further exploration of its potential applications in medicinal chemistry.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone involves the reaction of 2-aminobenzonitrile with thiourea to form 2-sulfanylidene-1H-quinazolin-4-amine, which is then reacted with 4-nitrobenzaldehyde to form 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone. Reduction of the nitro group using sodium dithionite followed by acylation with acetyl chloride yields the final product.", "Starting Materials": [ "2-aminobenzonitrile", "thiourea", "4-nitrobenzaldehyde", "sodium dithionite", "acetyl chloride" ], "Reaction": [ "2-aminobenzonitrile + thiourea -> 2-sulfanylidene-1H-quinazolin-4-amine", "2-sulfanylidene-1H-quinazolin-4-amine + 4-nitrobenzaldehyde -> 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone", "4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4'-nitrobenzophenone + sodium dithionite -> 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone", "1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone + acetyl chloride -> 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone acylated product" ] } | |

Numéro CAS |

688356-51-6 |

Formule moléculaire |

C16H13N3OS |

Poids moléculaire |

295.36 |

Nom IUPAC |

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone |

InChI |

InChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21) |

Clé InChI |

SBQJUXCLJGYIRE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)

![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)

![1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2571740.png)

![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)

![6-Acetyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)